molecular formula C14H10ClN5O2S B11378112 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11378112
M. Wt: 347.8 g/mol
InChI Key: PRSYPFPEBDKUAU-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiadiazole ring, and a dihydropyridazine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.

    Formation of the Dihydropyridazine Core: This step involves the cyclization of intermediates to form the dihydropyridazine ring, typically under reflux conditions with appropriate solvents.

    Coupling Reactions: The final step involves coupling the thiadiazole and dihydropyridazine intermediates to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophilic or electrophilic reagents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.

Scientific Research Applications

1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group, leading to different chemical properties and reactivity.

    1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-thioamide:

    1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-ester: This ester derivative has distinct chemical properties and may be used in different synthetic and research contexts.

Properties

Molecular Formula

C14H10ClN5O2S

Molecular Weight

347.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C14H10ClN5O2S/c1-8-17-18-14(23-8)16-13(22)12-11(21)5-6-20(19-12)10-4-2-3-9(15)7-10/h2-7H,1H3,(H,16,18,22)

InChI Key

PRSYPFPEBDKUAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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